molecular formula C18H17N3O2 B10986548 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide

Cat. No.: B10986548
M. Wt: 307.3 g/mol
InChI Key: SCQKSIMXEONANG-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide is a chemical compound with a complex structure that includes a benzimidazole ring, a cyclopropyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the benzimidazole ring through cyclization reactions, followed by the introduction of the cyclopropyl group and the methoxybenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functionalities.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide include other benzimidazole derivatives with different substituents, such as:

  • N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide
  • N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-chlorobenzamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-4-methoxybenzamide

InChI

InChI=1S/C18H17N3O2/c1-23-14-7-4-12(5-8-14)18(22)19-13-6-9-15-16(10-13)21-17(20-15)11-2-3-11/h4-11H,2-3H2,1H3,(H,19,22)(H,20,21)

InChI Key

SCQKSIMXEONANG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4

Origin of Product

United States

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